2-(2-Nitroanilino)ethanol-d4
Description
Significance of Deuterium (B1214612) Labeling in Modern Chemical Sciences
Deuterium (²H or D) is a naturally occurring, stable isotope of hydrogen, containing one proton and one neutron in its nucleus, which effectively doubles its mass compared to protium (B1232500) (¹H). wikipedia.org This seemingly subtle difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. gabarx.com This increased bond strength can significantly alter the rate of chemical reactions involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). gabarx.com
In medicinal chemistry and pharmaceutical research, deuterium labeling has emerged as a valuable strategy to improve the metabolic profile of drug candidates. clearsynth.comgabarx.com By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed, potentially leading to a longer half-life, increased bioavailability, and a more favorable safety profile. symeres.comgabarx.com Beyond pharmaceuticals, deuterium labeling is instrumental in a wide array of research applications, including:
Mechanistic Studies: Tracking the movement of deuterium atoms during a reaction provides invaluable insights into reaction pathways and intermediates. clearsynth.comsynmr.in
Structural Analysis: Deuterated solvents and compounds are essential in nuclear magnetic resonance (NMR) spectroscopy for reducing solvent interference and enhancing spectral clarity, aiding in the determination of molecular structures. clearsynth.comclearsynth.com
Metabolism Studies: Labeled compounds act as tracers to map metabolic pathways in biological systems. synmr.innih.gov
The versatility and utility of deuterium labeling have solidified its importance as a cornerstone of modern chemical and biological research. clearsynth.comclearsynth.com
Overview of Nitroanilinoethanol Derivatives in Synthetic and Analytical Contexts
Nitroanilinoethanol derivatives are a class of organic compounds characterized by a nitroaniline moiety linked to an ethanol (B145695) group. These compounds serve as versatile building blocks and intermediates in various chemical syntheses. valsynthese.ch The nitro group, being a strong electron-withdrawing group, and the amino group, an electron-donating group, impart unique reactivity to the aromatic ring, making them suitable for a range of chemical transformations.
In synthetic chemistry, nitroaniline derivatives are utilized in the preparation of more complex molecules, including pharmaceuticals and dyes. valsynthese.ch For instance, they can undergo reduction of the nitro group to an amine, which can then be further functionalized. The ethanol side chain also offers a site for various chemical modifications.
From an analytical perspective, nitroaromatic compounds are often studied in environmental and toxicological contexts due to their potential environmental impact. researchgate.netmdpi.com Analytical methods such as chromatography and spectroscopy are employed to detect and quantify these compounds in various matrices. chemicals.co.ukbyjus.com The specific properties of nitroanilinoethanol derivatives, such as their UV-visible absorption characteristics, make them amenable to certain detection techniques. iyte.edu.tr
Rationale for the Specific Research Focus on 2-(2-Nitroanilino)ethanol-d4
The compound this compound is a deuterated analog of 2-(2-Nitroanilino)ethanol, where four hydrogen atoms on the ethanol group have been replaced by deuterium atoms. The specific focus on this isotopically labeled compound stems from its potential utility as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods.
Internal standards are crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analyses. nih.gov An ideal internal standard should be chemically similar to the analyte but have a different mass to allow for its distinction in a mass spectrometer. This compound fits this requirement perfectly when analyzing its non-deuterated counterpart. Its retention time in chromatographic separations is nearly identical to the analyte, but its mass is four units higher, allowing for clear differentiation.
Furthermore, studying the kinetic isotope effect on the metabolism of this compound compared to the non-labeled compound can provide insights into its metabolic pathways. This information is valuable in fields like drug metabolism and toxicology.
Scope and Objectives of Academic Inquiry into the Compound
The academic inquiry into this compound is primarily focused on its synthesis, characterization, and application as a tool in analytical and metabolic research. The key objectives of such research typically include:
Synthesis and Purification: Developing efficient and reliable methods for the synthesis of this compound with high isotopic purity. This often involves the use of deuterated starting materials or specific hydrogen-deuterium exchange reactions.
Physicochemical Characterization: Thoroughly characterizing the compound using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and isotopic enrichment.
Analytical Applications: Evaluating the performance of this compound as an internal standard in quantitative analytical methods for the determination of 2-(2-Nitroanilino)ethanol in various samples.
Metabolic Studies: Investigating the metabolic fate of this compound in biological systems to understand its biotransformation pathways and the influence of deuterium substitution on its metabolism. musechem.com
The following sections will delve into the known information regarding the synthesis, properties, and analytical applications of this compound, drawing upon available scientific data.
Properties
Molecular Formula |
C₈H₆D₄N₂O₃ |
|---|---|
Molecular Weight |
186.2 |
Synonyms |
2-[(2-Nitrophenyl)amino]-ethanol-d4; 2-(o-Nitroanilino)-ethanol-d4; 2-[(2-Nitrophenyl)amino]ethanol-d4; Colorex HCY 2-d4; Covarine Yellow W 1122-d4; HC Yellow 2-d4; HC Yellow No. 2-d4; N-(2-Hydroxyethyl)-2-nitroaniline-d4; N-(2-Hydroxyethyl)-o-nitroa |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for 2 2 Nitroanilino Ethanol D4
Precursor Chemistry and Synthetic Routes to Non-Deuterated Nitroanilinoethanols
The synthesis of the non-deuterated scaffold, 2-(2-Nitroanilino)ethanol, is the foundational step. This is typically achieved through nucleophilic aromatic substitution or N-alkylation reactions. The primary precursors for these syntheses are a 2-nitroaniline (B44862) derivative and a C2-synthon containing a hydroxyl group.
One common and commercially practiced method involves the reaction of an activated nitroaromatic ring with an aminoalcohol. For instance, 2-nitrochlorobenzene can be reacted with monoethanolamine (2-aminoethanol). wikipedia.org This reaction, a nucleophilic aromatic substitution, proceeds by the displacement of the chloride ion by the amino group of ethanolamine (B43304). A typical procedure involves heating a solution of 1-chloro-2-nitrobenzene (B146284) and an excess of 2-aminoethanol in a suitable solvent like n-butanol. After refluxing for several hours, the product is isolated through a workup procedure involving concentration, extraction with an organic solvent, and purification by crystallization.
Another established route is the N-alkylation of 2-nitroaniline. nih.gov This involves reacting 2-nitroaniline with a molecule containing a two-carbon chain and a leaving group, such as 2-chloroethanol. The reaction is typically carried out in the presence of a base to deprotonate the aniline (B41778) nitrogen, enhancing its nucleophilicity. The reaction of o-chloronitrobenzene with ethanolamine in the presence of sodium fluoride (B91410) has also been reported to yield N-(2-nitrophenyl)ethanolamine. chemicalbook.com
The choice of synthetic route can depend on factors such as the availability and cost of starting materials, reaction yield, and ease of purification. These methods provide the core molecular structure onto which the deuterium (B1214612) labels can be incorporated.
Table 1: Selected Synthetic Routes for 2-(2-Nitroanilino)ethanol
| Starting Material 1 | Starting Material 2 | Key Conditions | Reference |
|---|---|---|---|
| 1-Chloro-2-nitrobenzene | 2-Aminoethanol | Reflux in n-butanol | |
| 2-Nitrochlorobenzene | Ammonia | Commercial preparation | wikipedia.org |
| o-Chloronitrobenzene | Ethanolamine | Hexane (B92381), Sodium Fluoride, 80°C | chemicalbook.com |
Purification and Isolation Techniques for Isotopically Enriched Compounds
The purification and isolation of isotopically enriched compounds like 2-(2-Nitroanilino)ethanol-d4 generally employ standard organic chemistry techniques. Since the physical properties of deuterated compounds are very similar to their non-deuterated counterparts, their separation from non-isotopically labeled starting material or partially labeled intermediates relies on the same principles.
Following the synthesis or isotopic exchange reaction, a typical workup involves quenching the reaction, followed by extraction into an appropriate organic solvent. The organic phase is then washed with water or brine to remove inorganic salts and water-soluble impurities. prepchem.com The solvent is subsequently removed under reduced pressure.
Further purification is commonly achieved using column chromatography on silica (B1680970) gel. chemicalbook.com The choice of eluent is determined by the polarity of the compound. For 2-(2-Nitroanilino)ethanol, which is a moderately polar molecule, a mixture of non-polar and polar solvents like hexane and ethyl acetate (B1210297) would be suitable. Recrystallization is another powerful technique for obtaining highly pure crystalline solids. prepchem.com The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.
Assessment of Isotopic Purity and Enrichment Methodologies
Determining the isotopic purity and the degree of deuterium enrichment is a crucial final step in the synthesis of any labeled compound. The two primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comrsc.org
¹H NMR Spectroscopy: This is a powerful and straightforward method to determine the location and extent of deuteration. justia.com Since deuterium is NMR-inactive in a ¹H experiment, the incorporation of a deuterium atom at a specific position in the molecule results in the disappearance or reduction of the corresponding proton signal in the ¹H NMR spectrum. nih.gov By integrating the remaining proton signals and comparing them to a non-exchangeable internal standard or a signal from an unlabeled part of the molecule, the percentage of deuterium incorporation at each site can be accurately calculated. nih.gov
These two techniques are often used in conjunction to provide a comprehensive characterization of the newly synthesized deuterated compound, confirming its structure, purity, and isotopic distribution.
Advanced Spectroscopic and Structural Elucidation of 2 2 Nitroanilino Ethanol D4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of organic molecules. In the context of deuterated compounds, NMR provides detailed information not only on the molecular structure but also on the location and extent of isotopic labeling. Deuterium (B1214612) (²H), having a nuclear spin of I=1, interacts differently with the magnetic field compared to protium (B1232500) (¹H), which has a spin of I=1/2. This fundamental difference is exploited across various NMR experiments to characterize deuterated analogs like 2-(2-Nitroanilino)ethanol-d4.
¹H NMR for Position and Purity Confirmation in Deuterated Solvents
Proton NMR (¹H NMR) serves as a primary method for verifying the successful incorporation of deuterium and assessing the isotopic purity of the sample. Since deuterium nuclei are not resonant at the same frequency as protons, they are effectively "silent" in a standard ¹H NMR spectrum. studymind.co.uk Consequently, the selective replacement of protons with deuterium atoms results in the disappearance or significant reduction of signals at corresponding chemical shifts. magritek.com
For this compound, the deuterium labels are located on the ethanol (B145695) moiety. Therefore, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H and O-H protons, while the signals for the ethanolic protons (-CH₂-CH₂-) would be absent. The remaining proton signals can be used to confirm the structural integrity of the rest of the molecule. The use of deuterated solvents, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is standard practice to avoid interference from solvent protons. studymind.co.uk
Table 1: Hypothetical ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Ar-H |
| ~7.60 | t | 1H | Ar-H |
| ~7.15 | d | 1H | Ar-H |
| ~6.90 | t | 1H | Ar-H |
| ~8.50 | t | 1H | N-H |
| ~5.00 | t | 1H | O-H |
Note: Chemical shifts are estimated based on analogous structures. The signals for the deuterated ethanol protons (expected around 3.5-3.8 ppm) are absent.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) is employed to analyze the carbon framework of the molecule. The presence of deuterium atoms has distinct effects on the ¹³C NMR spectrum. Carbons directly bonded to deuterium exhibit coupling (C-D coupling), which splits the signal into a multiplet (e.g., a 1:1:1 triplet for a -CD- group and a 1:2:3:2:1 quintet for a -CD₂- group). Furthermore, these carbons experience an isotopic shift, typically appearing slightly upfield compared to their protonated counterparts. The signal intensity of deuterated carbons is also significantly reduced due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from attached protons. These characteristic features in the ¹³C spectrum confirm the position of deuteration on the carbon skeleton.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Description | Assignment |
| ~145.2 | Aromatic Quaternary C | C-N (Aromatic) |
| ~136.5 | Aromatic CH | Ar-CH |
| ~132.0 | Aromatic Quaternary C | C-NO₂ |
| ~126.8 | Aromatic CH | Ar-CH |
| ~116.0 | Aromatic CH | Ar-CH |
| ~115.5 | Aromatic CH | Ar-CH |
| ~59.0 | Aliphatic CD₂ (multiplet, low intensity) | CD₂-OH |
| ~45.0 | Aliphatic CD₂ (multiplet, low intensity) | N-CD₂ |
Note: Chemical shifts are estimated. The signals for C1' and C2' would show characteristic splitting and upfield shifts due to deuterium coupling.
²H NMR for Direct Deuterium Observation and Quantification
Deuterium NMR (²H NMR) is a specialized technique that directly observes the deuterium nuclei, providing unequivocal proof of deuteration. wikipedia.org This method is highly effective for confirming the presence and location of the deuterium labels within the molecule. magritek.comnih.gov Although it has a chemical shift range similar to ¹H NMR, the resolution is often lower. wikipedia.org
A ²H NMR spectrum of this compound would show signals corresponding to the chemical shifts of the deuterium atoms on the ethanol chain. The integration of these signals allows for the quantification of the deuterium incorporation at each labeled site. Given the very low natural abundance of deuterium (approximately 0.016%), samples must be isotopically enriched to obtain a detectable signal. wikipedia.org
Table 3: Hypothetical ²H NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~3.7 | CD₂-OH |
| ~3.5 | N-CD₂ |
Note: These shifts correspond to the positions on the ethanol backbone where deuterium has been incorporated.
High-Resolution Mass Spectrometry (HRMS) for Molecular and Isotopic Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound with high accuracy. For isotopically labeled compounds like this compound, HRMS can readily distinguish the labeled molecule from its unlabeled counterpart. The mass of deuterium (2.01410178 u) is significantly different from that of protium (1.00782503 u). This mass difference allows HRMS to confirm the incorporation of four deuterium atoms, which results in a mass increase of approximately 4.025 Da compared to the non-deuterated molecule.
Table 4: HRMS Data for this compound (C₈H₆D₄N₂O₃)
| Parameter | Value |
| Theoretical Exact Mass [M+H]⁺ | 187.0988 Da |
| Observed Mass [M+H]⁺ | 187.0985 Da (Example) |
| Mass Accuracy | < 5 ppm (Example) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. wikipedia.org In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented through collision-induced dissociation (CID) or other methods. The resulting fragment ions are then analyzed by a second mass spectrometer.
The deuterium labels serve as markers, aiding in the elucidation of fragmentation pathways. Any fragment containing the deuterated ethanol chain will exhibit a mass shift corresponding to the number of deuterium atoms it retains. This information is invaluable for pinpointing the location of the label and confirming the structure of the molecule. For instance, the loss of the deuterated hydroxyethyl (B10761427) group (-CD₂CD₂OH) would result in a specific neutral loss that can be compared to the non-deuterated analog. Fragmentation of nitroaniline derivatives often involves reactions related to the nitro group and the aniline (B41778) moiety. researchgate.netnih.gov
Table 5: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Interpretation |
| 187.1 | 139.1 | D₄O, CH₂O | Loss from the ethanol-d4 chain |
| 187.1 | 123.1 | NO₂, D₂O | Loss of nitro group and water |
| 187.1 | 93.1 | C₂D₄O, NO₂ | Loss of ethanol-d4 chain and nitro group |
Isotope Ratio Mass Spectrometry for Precise Isotopic Abundance Determination
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise isotopic abundance or the deuterium-to-hydrogen (D/H) ratio in a sample. nih.gov This technique offers exceptional precision and is used to quantify the level of isotopic enrichment. In a typical IRMS analysis, the organic compound is quantitatively converted into a simple gas, such as hydrogen gas (H₂ and HD). This gas is then introduced into the mass spectrometer, which measures the ratio of the isotopic ions (e.g., m/z 3 for HD⁺ and m/z 2 for H₂⁺). nih.gov
The high precision of IRMS allows for the accurate determination of the enrichment level of this compound, which is crucial for applications where precise quantification of the labeled standard is required. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Strength Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of bond strengths within a molecule. For this compound, these methods would provide critical insights into its molecular structure.
A detailed examination of the vibrational spectra would be expected to reveal characteristic peaks corresponding to the various functional moieties present in the molecule. The deuteration of the ethanol fragment would lead to significant shifts in the vibrational frequencies of the C-D and O-D bonds compared to their non-deuterated counterparts. These shifts are a direct consequence of the heavier mass of deuterium and provide a clear spectral signature for the labeled positions.
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| N-H | Stretching | 3300-3500 | The secondary amine N-H stretch is a key identifier. |
| Aromatic C-H | Stretching | 3000-3100 | Characteristic of the benzene (B151609) ring. |
| C-D | Stretching | 2100-2300 | The C-D stretches from the deuterated ethanol backbone would be prominent. |
| NO₂ | Asymmetric Stretching | 1500-1550 | Strong absorption indicative of the nitro group. |
| NO₂ | Symmetric Stretching | 1335-1385 | Another key indicator for the nitro functional group. |
| C-N | Stretching | 1250-1360 | Represents the bond between the aromatic ring and the amine. |
| O-D | Stretching | 2400-2800 | The O-D stretch would be observed in place of the broader O-H band. |
Note: The precise wavenumbers are dependent on the molecular environment and intermolecular interactions.
The analysis of these spectral features would allow for a comprehensive understanding of the molecule's functional group composition and the relative strengths of its chemical bonds.
Analytical Methodologies and Applications of 2 2 Nitroanilino Ethanol D4 As a Research Tool
Role as an Internal Standard in Quantitative Analytical Assays
In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls. The response of the analyte is measured relative to that of the IS to correct for variability during the analytical process. Stable isotope-labeled (SIL) internal standards, such as 2-(2-Nitroanilino)ethanol-d4, are considered the gold standard because they are chemically and physically almost identical to the analyte they are meant to mimic. cerilliant.comnih.gov This near-identical behavior ensures that any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard, allowing for precise correction. cerilliant.com
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for separating and detecting compounds in a mixture. nih.govijpsjournal.com In this context, this compound is employed as the internal standard for the quantitative analysis of N-Nitrosodiethanolamine (NDELA), a nitrosamine (B1359907) impurity of concern in various products, including pharmaceuticals like sartans. nih.govnih.gov
During analysis, a known quantity of this compound is added to the sample at the beginning of the preparation process. nih.gov Because the deuterated standard has a slightly higher molecular weight but nearly identical chromatographic retention time and ionization efficiency to the native NDELA, it co-elutes from the LC column and is detected simultaneously by the mass spectrometer. nih.gov The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (NDELA) and the internal standard (this compound). Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, which provides a highly accurate measurement. nih.govfda.gov.tw
Table 1: Example MRM Transitions for NDELA and its Deuterated Internal Standard This is an illustrative table based on typical mass spectrometry principles. Actual values can vary by instrument and method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| N-Nitrosodiethanolamine (NDELA) | 135.0 | 74.1 | Quantification |
| This compound (NDELA-d4) | 139.0 | 78.1 | Internal Standard |
Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of volatile and semi-volatile compounds like many nitrosamines. ijpsjournal.comthermofisher.comlabrulez.com While NDELA itself is less volatile, GC-MS methods are frequently used for other nitrosamines, and the principles of using deuterated internal standards are the same. edqm.euresearchgate.net The use of a stable isotope-labeled standard like this compound is crucial for correcting potential variability in the injection process and potential thermal degradation in the GC inlet. thermofisher.com The mass spectrometer detects the characteristic fragments of both the analyte and the deuterated standard, and the ratio of their signals is used for quantification, ensuring the method's robustness. edqm.eu
The "matrix effect" is a major challenge in LC-MS/MS bioanalysis, where co-eluting components from the sample matrix (e.g., plasma, urine, or a drug formulation) can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. myadlm.orgnih.govovid.com This is considered the "Achilles' heel" of quantitative LC-MS/MS assays. myadlm.org
The primary advantage of using a SIL-IS like this compound is its ability to effectively compensate for these matrix effects. gassnova.no Because the deuterated standard co-elutes with the analyte and has virtually identical physicochemical properties, it is affected by ion suppression or enhancement in the same way and to the same extent as the analyte. nih.gov Since the calculation is based on the ratio of the two signals, the matrix effect is normalized, and the integrity of the quantitative data is preserved. gassnova.no This makes the use of deuterated standards the most effective strategy for mitigating matrix effects. myadlm.orgnih.gov
Development and Validation of Analytical Methods Employing Deuterated Analogs
The development of a robust analytical method using a deuterated analog involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection. nih.gov Once developed, the method must undergo rigorous validation to ensure it is fit for its intended purpose. nih.gov Validation assesses several key performance characteristics:
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. Calibration curves are generated by plotting the analyte/IS peak area ratio against known concentrations. A correlation coefficient (R²) of >0.99 is typically required. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. Recoveries are expected to be within a predefined range, such as 80-120%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov
For instance, in the development of a method for nitrosamines in sartans, a series of working standard solutions for the calibration curve were prepared at concentrations ranging from 2.5 to 50.0 ng/mL, with the internal standard solution held constant. nih.gov
Table 2: Typical Validation Parameters for a Quantitative LC-MS/MS Method
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve. | ≥ 0.99 nih.govsigmaaldrich.com |
| Accuracy (% Recovery) | Closeness of measured value to true value. | 80% – 120% nih.gov |
| Precision (% RSD) | Agreement between repeated measurements. | ≤ 20% at LLOQ, ≤ 15% at other levels |
| Limit of Quantification (LOQ) | Lowest concentration quantifiable with accuracy and precision. | Signal-to-noise ratio ≥ 10 |
Calibration Strategies and Quantification Accuracy in Isotopic Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique with high metrological standing that uses isotopic standards to achieve highly accurate quantitative measurements. wikipedia.orgnist.gov The method involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing an unknown quantity of the natural analyte (NDELA). wikipedia.orgnih.gov The resulting mixture is homogenized to ensure equilibration, and the mass spectrometer measures the new ratio of the isotopes. nih.gov
This technique is exceptionally accurate because it relies on measuring signal ratios rather than absolute signal intensities, which can be prone to instrumental drift and matrix effects. wikipedia.orgyoutube.com A key advantage of IDMS is that complete extraction of the analyte from the sample matrix is not necessary for accurate quantification, as long as the isotopic standard is fully equilibrated with the native analyte before any loss occurs. nih.gov
Calibration is typically performed by creating a series of standards containing varying concentrations of the analyte and a fixed concentration of the internal standard. edqm.eu The ratio of the analyte response to the IS response is then plotted against the analyte concentration to generate a calibration curve. wikipedia.org This allows for the precise determination of the analyte concentration in unknown samples. IDMS can reduce the uncertainty of measurement results significantly, often to within 1% or better. wikipedia.org
Trace Analysis and Detection Limit Enhancement Using Deuterated Analogs
Regulatory requirements often mandate the detection of impurities like nitrosamines at very low levels (parts per billion or ppb). edqm.eu Achieving reliable quantification at these trace concentrations is analytically challenging. youtube.com The use of a deuterated internal standard like this compound is instrumental in enhancing the performance of methods for trace analysis.
By providing a stable and consistent reference signal, the deuterated IS helps to improve the signal-to-noise (S/N) ratio for the analyte, particularly at concentrations approaching the limit of quantification (LOQ). This stabilization allows for more confident integration of the analyte peak and more reliable quantification. Methods for NDELA have been developed with LOQs below 1 ppb. For example, a multi-analyte method for various nitrosamines reported an LOQ of 50 ng/g (equivalent to 50 ppb) in sartan matrices, demonstrating the sensitivity achievable with these approaches. nih.gov The use of deuterated analogs is therefore a key enabling factor for analytical methods designed to meet stringent regulatory limits for potentially harmful impurities.
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| This compound | This compound |
| NDELA | N-Nitrosodiethanolamine |
| NDMA | N-Nitrosodimethylamine |
| NDEA | N-Nitrosodiethylamine |
| NMBA | N-Nitroso-N-methyl-4-aminobutyric acid |
| NEIPA | N-Nitroso-ethyl-isopropylamine |
| NDIPA | N-Nitroso-diisopropylamine |
| NDBA | N-Nitrosodibutylamine |
| DPNA | N-Nitrosodi-n-propylamine |
| EIPNA | Ethylisopropylnitrosamine |
| DIPNA | N-Nitroso-di-iso-propylamine |
| DBNA | N-Nitrosodi-n-butylamine |
In-Depth Analysis of this compound in Mechanistic and Metabolic Studies
Comprehensive searches of scientific literature and research databases have revealed a significant lack of specific studies focused on the chemical compound this compound. While the principles of using deuterium-labeled compounds for mechanistic and metabolic investigations are well-established, there is no available public research detailing the application of this specific molecule in the contexts outlined.
Therefore, the following sections provide a foundational understanding of the principles and methodologies that would be applied if this compound were to be used in such research. The discussion is based on established practices with analogous deuterated compounds in chemical and biological sciences.
Mechanistic Investigations and Pathway Elucidation Utilizing Deuterium Labeling
Environmental Fate and Degradation Mechanism Studies of Nitroaniline Derivatives
Nitroaniline derivatives, a class of synthetic compounds, are utilized in the manufacturing of various products, including dyes, pesticides, and pharmaceuticals. Due to their widespread use, their release into the environment is a significant concern. Understanding the environmental fate and degradation pathways of these compounds is crucial for assessing their ecological impact and developing effective remediation strategies. Isotopic labeling, particularly with deuterium, serves as a powerful tool for elucidating the complex mechanisms involved in their transformation. The use of compounds like this compound allows researchers to trace the fate of specific parts of the molecule during degradation processes.
Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring. asm.org Many of these compounds are considered persistent in the environment. oecd.org For instance, 2-nitroaniline (B44862), the parent compound of 2-(2-Nitroanilino)ethanol, is not readily or inherently biodegradable. oecd.org It is therefore considered to be persistent. oecd.org
The environmental distribution of nitroaniline derivatives is largely governed by their physical and chemical properties. For example, 2-nitroaniline has a water solubility of 1170 mg/L at 20°C and a log Pow of 1.85, indicating it will primarily partition to the water compartment. oecd.org However, anilines are also known to form covalent bonds with humic acids, which could lead to their sequestration in sediments. oecd.org
Microorganisms have evolved diverse pathways to metabolize certain nitroaromatic compounds, which can serve as sources of carbon, nitrogen, and energy. asm.orgnih.gov The biodegradation of nitroaromatics can proceed through either aerobic or anaerobic pathways. slideshare.net Aerobic degradation often involves the initial oxidation of the aromatic ring by monooxygenase or dioxygenase enzymes, leading to the removal of the nitro group. nih.govnih.gov Anaerobic pathways typically begin with the reduction of the nitro group to a nitroso, hydroxylamino, or amino group by nitroreductases. slideshare.netnih.gov
In the context of 2-(2-Nitroanilino)ethanol, deuterium labeling of the ethanol side chain (as in this compound) is instrumental in tracking its specific fate during biodegradation. Isotopic labeling allows scientists to trace the transformation of molecules in complex systems. clearsynth.com By using a deuterated analog, researchers can distinguish the metabolic pathway of the ethanol moiety from that of the nitroaniline core. This is critical for determining whether the side chain is cleaved from the aromatic ring, and if so, what subsequent degradation products are formed. Techniques like mass spectrometry can then be used to identify and quantify the deuterated intermediates, providing a detailed picture of the degradation mechanism. synmr.in
The environmental fate of the parent compound, 2-nitroaniline, has been studied, and its key environmental parameters are summarized in the table below.
Environmental Fate and Ecotoxicity of 2-Nitroaniline
| Parameter | Value | Reference |
| Water Solubility | 1170 mg/L at 20°C | oecd.org |
| Log Pow | 1.85 | oecd.org |
| Biodegradation | Not readily or inherently biodegradable | oecd.org |
| Bioaccumulation Factor (BCF) | 2.1 - 8.1 | oecd.org |
| Acute Toxicity to Fish (LC50, 96h) | 19.5 mg/L | oecd.org |
| Acute Toxicity to Invertebrates (EC50, 48h) | 10-18 mg/L | oecd.org |
Research into the biodegradation of similar nitroaniline derivatives has revealed specific enzymatic processes. For example, the degradation of some nitroaromatic compounds is initiated by a dioxygenase that catalyzes the initial oxidation and removal of the nitro group. nih.gov In other cases, the initial step is the reduction of the nitro group. nih.gov The specific pathway can depend on the microorganism and the environmental conditions.
Computational Chemistry and Theoretical Modeling of Deuterated Nitroanilinoethanol Structures
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the molecular geometry and electronic structure of 2-(2-Nitroanilino)ethanol-d4. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide precise information on bond lengths, bond angles, and the distribution of electron density within the molecule.
For the non-deuterated analogue, 2-(2-Nitroanilino)ethanol, computational studies on similar molecules like 4-nitroaniline (B120555) derivatives reveal that the nitro group and the amino group have a significant influence on the electronic properties of the benzene (B151609) ring. journalirjpac.com In 2-(2-Nitroanilino)ethanol, the presence of the electron-withdrawing nitro group and the electron-donating aminoethanol group leads to a polarized molecule.
Table 1: Predicted Geometrical Parameters for 2-(2-Nitroanilino)ethanol and its d4-Isotopologue
| Parameter | 2-(2-Nitroanilino)ethanol (Calculated) | This compound (Predicted) |
| C-H Bond Length (ethanol) | ~1.09 Å | - |
| C-D Bond Length (ethanol) | - | ~1.085 Å |
| N-H Bond Length | ~1.01 Å | ~1.01 Å |
| C-N Bond Length (amino) | ~1.40 Å | ~1.40 Å |
| C-N Bond Length (nitro) | ~1.48 Å | ~1.48 Å |
| Dihedral Angle (C-C-N-C) | Variable | Variable |
Note: The values for the deuterated compound are predicted based on known effects of deuteration and require specific quantum chemical calculations for precise determination.
The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, is also influenced by deuteration. While the effect is generally small, it can impact the molecule's reactivity and spectroscopic properties.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape and intermolecular interactions of this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the flexible ethanol (B145695) side chain and how the molecule interacts with itself and with solvent molecules.
The conformational flexibility of the aminoethanol side chain is a key feature of this molecule. The dihedral angles around the C-C and C-N bonds determine the spatial arrangement of the hydroxyl group relative to the nitroanilino moiety. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitro group or the amino nitrogen is a possibility that can be explored through MD simulations. In related molecules like aminoethanol, both intramolecular hydrogen-bonded and non-bonded conformers have been identified. researchgate.net
Deuteration of the ethanol group can influence the conformational preferences. The slightly altered vibrational frequencies and bond strengths of the C-D bonds compared to C-H bonds can shift the delicate balance of forces that govern conformational stability.
Table 2: Potential Intermolecular Interactions Investigated by MD Simulations
| Interaction Type | Potential Partners in this compound | Significance |
| Hydrogen Bonding | -OH group (donor) with nitro group (acceptor) of another molecule | Influences crystal packing and bulk properties. |
| -NH group (donor) with -OH group (acceptor) of another molecule | Contributes to molecular self-assembly. | |
| π-π Stacking | Aromatic rings of adjacent molecules | Important for understanding solid-state structure. |
| van der Waals Forces | Nonpolar regions of the molecule | Contribute to overall intermolecular attraction. |
MD simulations can also be used to study the behavior of this compound in different solvent environments, providing insights into its solubility and partitioning behavior.
Prediction of Spectroscopic Parameters for Deuterated Compounds
Computational methods are invaluable for predicting the spectroscopic parameters of molecules, and this is particularly true for deuterated compounds where experimental data may be scarce. Techniques like DFT can be used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
The most significant and predictable spectroscopic change upon deuteration is observed in the vibrational spectra. The stretching and bending frequencies of the C-D bonds in this compound will be at a lower wavenumber compared to the corresponding C-H vibrations in the non-deuterated molecule. This is due to the increased reduced mass of the C-D oscillator. The predicted shift can be estimated using the following relationship:
νC-D ≈ νC-H / √2
where νC-D and νC-H are the vibrational frequencies of the C-D and C-H bonds, respectively.
Table 3: Predicted Vibrational Frequency Shifts for this compound
| Vibrational Mode | Typical C-H Frequency (cm-1) | Predicted C-D Frequency (cm-1) |
| C-H Stretch (aliphatic) | 2850 - 3000 | 2100 - 2200 |
| C-H Bend (aliphatic) | 1350 - 1480 | 950 - 1050 |
Similarly, deuterium (B1214612) substitution will affect the 1H and 13C NMR spectra. The absence of signals in the 1H NMR spectrum corresponding to the deuterated positions is a clear indicator of successful labeling. In the 13C NMR spectrum, the carbons bonded to deuterium will exhibit a characteristic multiplet splitting due to spin-spin coupling with the deuterium nucleus (spin I=1), and they will also experience a slight upfield shift known as a deuterium isotope effect.
Isotopic Effect Modeling and Theoretical Prediction of Chemical Behavior
Isotopic effect modeling aims to understand and quantify the changes in reaction rates and equilibria that occur upon isotopic substitution. The primary kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. In the context of this compound, deuteration of the ethanol moiety could influence reactions involving the cleavage of a C-H bond on the ethanol side chain.
If a C-H bond on the ethanol group is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. This is because the C-D bond has a lower zero-point energy and requires more energy to break. The magnitude of the KIE (kH/kD, where kH and kD are the rate constants for the non-deuterated and deuterated reactants, respectively) can be predicted using computational methods by calculating the vibrational frequencies of the reactants and the transition state.
Theoretical studies on the reduction of other nitroaromatic compounds have shown significant nitrogen isotope enrichment, providing insights into the reaction mechanisms. researchgate.net While this pertains to the nitro group, similar principles of isotopic fractionation would apply to reactions involving the deuterated ethanol side chain.
Furthermore, deuteration can also lead to secondary isotope effects, which are smaller effects on reaction rates when the isotopic substitution is at a position not directly involved in bond breaking. These effects can provide further details about the transition state structure.
Reference Standard Development and Quality Control for Deuterated Compounds
Certification and Traceability Protocols for Deuterated Reference Materials
The certification of deuterated reference materials is a meticulous process designed to ensure their quality, consistency, and reliability for use as standards in analytical testing. wikipedia.org This process is governed by stringent international standards to provide users with the highest level of confidence in the material's specified properties. wikipedia.orgaccredia.it
Certified Reference Materials (CRMs) are distinguished from other reference materials by the rigorous, metrologically valid procedures used to characterize their properties. wikipedia.org Each CRM is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.org Key international standards, such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for the competence of testing and calibration laboratories, provide the framework for these certification processes. wikipedia.orgaccredia.it
A fundamental aspect of certification is establishing metrological traceability, which links the certified value of the reference material to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties. accredia.it For a deuterated compound like 2-(2-Nitroanilino)ethanol-d4, this involves:
Characterization: The compound's identity and the isotopic enrichment are confirmed using various analytical techniques.
Homogeneity Testing: The batch of the reference material is tested to ensure that the property of interest is uniform throughout the entire batch.
Stability Assessment: Studies are conducted to ensure the material remains stable over time and under specified storage and shipping conditions. europa.eu
The certificate of a CRM for a deuterated compound will typically include the chemical purity, isotopic purity (the percentage of deuterium (B1214612) enrichment), and the certified concentration if it is a solution. This documentation, often traceable to standards provided by national metrology institutes like the National Institute of Standards and Technology (NIST), assures the user of the material's accuracy and reliability for calibrating instruments and validating analytical methods. traceable.com
Table 1: Key Elements of a Certificate for a Deuterated Reference Material
| Parameter | Description | Example for this compound |
| Certified Value | The property value, its uncertainty, and the traceability statement. | Isotopic Purity: 99.5 ± 0.2 atom % D |
| Homogeneity | Confirmation that the material is uniform between units. | Assessed according to ISO Guide 35. |
| Stability | Information on the long-term and transport stability of the material. | Stable for at least 24 months at -20°C. |
| Traceability | The chain of comparisons that links the certified value to a reference. | Traceable to NIST standards. |
| Intended Use | The specific applications for which the material is certified. | Internal standard for mass spectrometry. |
Purity and Stability Assessment of this compound for Research Applications
The utility of this compound as a reference standard in research is directly dependent on its purity and stability. sigmaaldrich.com A comprehensive assessment of these parameters is essential to ensure the accuracy and reproducibility of experimental results.
Purity Assessment: The purity of a deuterated standard is evaluated in two aspects: chemical purity and isotopic purity.
Chemical Purity: This refers to the percentage of the specified chemical compound in the material, exclusive of any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are commonly used to identify and quantify any chemical impurities.
Isotopic Purity (or Enrichment): This measures the degree to which hydrogen atoms have been replaced by deuterium at the specified positions. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are powerful techniques for determining the level of deuteration and identifying the positions of the deuterium labels. snmjournals.org The presence of unlabeled species can interfere with quantitative analysis, making high isotopic enrichment a critical quality attribute.
Stability Assessment: The stability of this compound must be confirmed under various conditions to establish its shelf life and appropriate storage protocols. Stability studies are designed to detect any degradation of the compound over time. Key considerations for stability include:
Isotopic Exchange: A crucial aspect of stability for deuterated compounds is the potential for the deuterium labels to exchange with hydrogen atoms from the surrounding environment (e.g., from solvents). acanthusresearch.com Therefore, it is important that the deuterium labels are placed in positions where such exchange is unlikely to occur. acanthusresearch.com Deuterium atoms attached to heteroatoms like oxygen or nitrogen are generally more prone to exchange than those on carbon atoms. acanthusresearch.com
Chemical Degradation: Like its non-deuterated counterpart, the compound can be susceptible to degradation from factors such as light, temperature, and oxidation.
Stability testing protocols often involve storing the material at different temperatures (e.g., -20°C, 4°C, and ambient temperature) and for varying durations. researchgate.net The purity of the material is then re-assessed at specific intervals.
Table 2: Illustrative Stability Study for this compound
| Time Point | Storage Condition | Chemical Purity (%) | Isotopic Purity (atom % D) |
| Initial | -20°C | 99.8 | 99.6 |
| 6 Months | -20°C | 99.7 | 99.6 |
| 12 Months | -20°C | 99.8 | 99.5 |
| 12 Months | 4°C | 99.1 | 99.5 |
| 12 Months | 25°C (Ambient) | 97.5 | 99.4 |
This table is for illustrative purposes only and does not represent actual experimental data.
Role in Interlaboratory Comparisons and Analytical Method Standardization
Deuterated compounds like this compound play a vital role as internal standards in interlaboratory comparisons and the standardization of analytical methods. clearsynth.compharmaffiliates.com An internal standard is a substance with similar physicochemical properties to the analyte, which is added in a known amount to every sample, calibrator, and quality control sample. wikipedia.org
Interlaboratory Comparisons: These studies, also known as proficiency testing, are essential for verifying that different laboratories can produce comparable and accurate results for the same measurement. iaea.org By providing participating laboratories with identical samples and a certified deuterated internal standard, organizers can assess the performance of each laboratory's methodology. The use of a common internal standard helps to minimize variations in results that may arise from differences in sample preparation, instrument response, or matrix effects. clearsynth.comwikipedia.org The International Atomic Energy Agency (IAEA), for example, organizes interlaboratory comparisons for the analysis of deuterium oxide to ensure the quality of measurements among participating labs. iaea.org
Analytical Method Standardization: The lack of standardization in analytical methodologies, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), can lead to significant variability in results between different studies and laboratories. researchgate.net Incorporating a deuterated internal standard is a key step in developing robust and reliable analytical methods. kcasbio.com
The benefits of using a deuterated internal standard such as this compound for standardization include:
Correction for Matrix Effects: In complex samples like plasma or urine, other components can enhance or suppress the ionization of the analyte in the mass spectrometer. A deuterated internal standard, which co-elutes with the analyte and has nearly identical ionization properties, effectively normalizes these variations. clearsynth.comkcasbio.com
Compensation for Procedural Losses: The internal standard corrects for any loss of the analyte during sample extraction and processing steps. researchgate.net
Improved Precision and Accuracy: By accounting for variations in instrument performance and sample preparation, the use of a deuterated internal standard significantly improves the precision and accuracy of quantitative analysis. clearsynth.comscispace.com
Table 3: Example of an Interlaboratory Comparison Using a Deuterated Internal Standard
| Laboratory | Measured Concentration (ng/mL) without IS | Measured Concentration (ng/mL) with this compound as IS |
| Lab A | 12.5 | 10.2 |
| Lab B | 9.8 | 10.1 |
| Lab C | 11.3 | 9.9 |
| Lab D | 13.1 | 10.3 |
| Reference Value | N/A | 10.0 ng/mL |
This table is for illustrative purposes only and does not represent actual experimental data.
Emerging Research Directions and Future Opportunities in Deuterated Chemical Research
Advances in Selective Deuteration Technologies and Methodologies
The ability to precisely install deuterium (B1214612) atoms at specific locations within a complex molecule is crucial for harnessing the full potential of isotopic labeling. Historically, this has been a significant synthetic challenge. However, recent years have seen a surge in the development of sophisticated and selective deuteration methodologies. researchgate.net These can be broadly categorized into several key strategies, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.netresearchgate.net
Hydrogen isotope exchange is the most direct approach, swapping C-H bonds for C-D bonds. Modern HIE methods often rely on powerful catalysts to activate otherwise inert C-H bonds. researchgate.net Transition-metal catalysts based on iridium, rhodium, palladium, and ruthenium have demonstrated remarkable efficiency and selectivity. researchgate.net More recently, a focus on sustainability has driven the development of catalysts based on more abundant and less expensive metals, such as iron. nih.gov For instance, a nanostructured iron catalyst has been shown to permit the selective deuteration of various heteroaromatic compounds using inexpensive deuterium oxide (D₂O), a methodology that has been proven to be scalable to the kilogram level. nih.gov
Photocatalysis and electrocatalysis have also emerged as powerful tools for precision deuteration, enabling reactions under mild conditions. researchgate.netresearchgate.net These techniques offer alternative activation pathways, often providing access to deuterated products with unique selectivity profiles that are complementary to traditional transition-metal catalysis.
Key Methodologies in Selective Deuteration
| Methodology | Description | Typical Catalysts/Reagents | Key Advantages |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of a hydrogen atom with a deuterium atom on a substrate. | Iridium, Rhodium, Iron, Palladium complexes; Photocatalysts. researchgate.netnih.gov | Atom-economical, allows for late-stage functionalization. matilda.science |
| Reductive Deuteration | Addition of deuterium across an unsaturated bond (e.g., C=C, C=O). | D₂ gas with metal catalysts, deuterated reducing agents (e.g., NaBD₄). | High levels of deuterium incorporation, stereoselective options. |
| Dehalogenative Deuteration | Replacement of a halogen atom (e.g., Br, I) with a deuterium atom. | Deuterium source with a catalyst or reducing agent. researchgate.net | Site-specific labeling based on precursor halogenation. researchgate.net |
Integration of Deuterated Compounds in Multi-Omics Research Beyond Metabolomics
While deuterated compounds have long been staples in metabolomics for tracing metabolic pathways and as standards for quantification, their application is expanding across the multi-omics cascade. clearsynth.comnih.gov The ability to introduce a "heavy" tag without significantly altering a molecule's biological activity makes deuterium labeling a powerful tool for studying complex biological systems. nih.gov
In proteomics , the field for which 2-(2-Nitroanilino)ethanol-d4 is noted, deuterium plays a critical role. scbio.cnscbt.com Deuterated crosslinkers are used to stabilize protein-protein interactions for analysis by mass spectrometry. proteochem.com A particularly powerful technique is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This method probes the structure and dynamics of proteins by measuring the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in D₂O. escholarship.org Regions of the protein that are exposed to the solvent exchange rapidly, while those buried within the protein's core or involved in binding interactions exchange more slowly, providing detailed maps of protein conformation and ligand binding sites. escholarship.org
In lipidomics , metabolic labeling with D₂O has become a cost-effective and non-invasive method to study the dynamics of lipid synthesis and turnover in living organisms. gist.ac.krnih.gov By administering D₂O and tracking its incorporation into different lipid species over time using LC-MS/MS, researchers can determine the turnover rates of hundreds of individual lipids across various organs, offering profound insights into lipid metabolism in health and disease. nih.gov This approach provides a global view of the lipidome that complements traditional targeted analyses. gist.ac.kr
Potential for Novel Applications in Materials Science or Catalysis
The influence of deuteration extends beyond the life sciences into materials science and catalysis, where the kinetic isotope effect can be exploited to enhance material properties and elucidate reaction mechanisms. acs.org
In materials science , one of the most significant applications is in the field of Organic Light-Emitting Diodes (OLEDs), which are used in modern displays. eurisotop.com The operational lifetime of OLEDs, particularly those emitting blue light, is often limited by the degradation of the organic materials. nih.govzeochem.com By selectively replacing C-H bonds at vulnerable positions with stronger C-D bonds, researchers can slow down these degradation pathways. researchgate.net This strategy has been shown to dramatically increase the stability and operational lifetime of OLED devices, in some cases by a factor of five to twenty, without negatively impacting their electronic properties. eurisotop.comnih.gov Similarly, deuterated polymers are invaluable tools in neutron scattering experiments, which are used to study the structure and morphology of polymer blends and composites. resolvemass.caacs.org
In catalysis , deuterium labeling is a cornerstone for mechanistic investigation. osti.gov The KIE, measured as the ratio of the reaction rate for a hydrogen-containing substrate versus its deuterated counterpart (kH/kD), provides critical information about which bonds are broken or formed in the rate-determining step of a reaction. acs.orgosti.gov This experimental data is frequently used to support or refute proposed catalytic cycles and to validate computational models of reaction transition states. nih.govnih.gov This approach is widely applied, from understanding the intricate mechanisms of enzyme catalysis to optimizing complex organic reactions like the Suzuki-Miyaura cross-coupling. nih.govnih.gov
Applications of Deuteration in Materials and Catalysis
| Field | Application | Underlying Principle | Example |
|---|---|---|---|
| Materials Science | OLED Lifetime Enhancement | Increased stability of C-D bonds slows material degradation. nih.govresearchgate.net | Deuterated host and transport materials in blue OLEDs. nih.gov |
| Materials Science | Polymer Characterization | Contrast matching in small-angle neutron scattering (SANS). acs.org | Studying the morphology of deuterated polystyrene blends. researchgate.net |
| Catalysis | Mechanistic Studies | Kinetic Isotope Effect (KIE) reveals bond-breaking in rate-determining steps. acs.orgosti.gov | Elucidating transition states in enzymatic reactions or cross-coupling. nih.govnih.gov |
Challenges and Unexplored Avenues in Deuterated Compound Research
Despite significant progress, the field of deuterated compound research faces several challenges that also represent opportunities for future innovation. The high cost and limited availability of deuterium sources, primarily D₂O, remain a practical barrier for large-scale applications. clearsynth.com
From a synthetic standpoint, achieving perfect regioselectivity and high levels of deuterium incorporation, especially in the late-stage modification of complex molecules, continues to be a formidable challenge. researchgate.netmusechem.com The development of new catalytic systems that can operate under milder conditions with greater precision is a key area of ongoing research. matilda.science
Furthermore, the biological effects of deuteration are not always straightforward to predict. While slowing metabolism at a specific site is often the goal, it can sometimes lead to "metabolic switching," where the body compensates by metabolizing the compound through alternative, potentially unforeseen, pathways. nih.govmusechem.com Understanding and predicting these shifts is a critical challenge in the development of deuterated pharmaceuticals. In analytical applications, the potential for back-exchange of deuterium with hydrogen from aqueous environments can complicate the interpretation of labeling studies, requiring careful experimental design and controls. nih.gov
Unexplored avenues include the broader application of deuteration in advanced materials beyond OLEDs, such as enhancing the durability of other types of polymers or optical materials. The systematic use of deuteration to fine-tune catalytic activity, rather than just for mechanistic studies, is another area ripe for exploration. As synthetic methodologies become more advanced and the understanding of isotope effects deepens, the strategic use of deuterium will undoubtedly unlock new solutions and discoveries across the scientific spectrum.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(2-Nitroanilino)ethanol-d4, and how does deuteration impact reaction conditions?
- Synthesis Methods :
- The parent compound, 2-(2-Nitroanilino)ethanol (CAS 4926-55-0), is synthesized via nucleophilic substitution between 2-nitroaniline and ethylene oxide or chloroethanol under basic conditions . For the deuterated analog (-d4), ethanol-d4 (CD3CD2OH) is used, requiring anhydrous conditions to prevent isotopic exchange.
- Example protocol: React 2-nitroaniline with deuterated ethylene glycol derivatives (e.g., 1-chloro-2-deuteroethanol) in the presence of K2CO3 at 80°C for 12 hours .
- Challenges : Deuteration may reduce reaction rates due to kinetic isotope effects. Monitoring via LC-MS is critical to confirm isotopic purity (>98% D) .
Q. How is this compound characterized structurally?
- Techniques :
- X-ray crystallography : Reveals a dihedral angle of ~75° between the nitroaniline and ethanol moieties, stabilizing intramolecular hydrogen bonds (N–H···O) .
- NMR : 1H NMR shows absence of proton signals at the deuterated positions (e.g., δ 3.6 ppm for –CH2OD), while 13C NMR confirms deuteration via isotopic shifts .
- Data Table :
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C8H6D4N2O3 | HR-MS |
| Melting Point | 108–111°C (decomposes) | DSC |
| LogP | 1.2 | HPLC |
Advanced Research Questions
Q. What are the mechanistic implications of deuteration in photostability studies of this compound?
- Photodegradation Pathways :
- The non-deuterated compound undergoes nitro-to-nitrite rearrangement under UV light, leading to radical intermediates. Deuteration at the ethanol moiety reduces hydrogen abstraction rates, extending half-life (t1/2) by ~30% in accelerated UV testing .
- Experimental Design :
- Compare degradation kinetics using HPLC-PDA under controlled UV exposure (λ = 254 nm). Track isotopic retention via FTIR (C–D stretching at ~2100 cm⁻¹) .
Q. How does this compound perform as a chiral intermediate in asymmetric synthesis?
- Application :
- The compound serves as a precursor for deuterated Schiff bases in catalysis. For example, condensation with ketones forms ligands for asymmetric hydrogenation, where deuteration enhances enantioselectivity (e.g., 85% ee vs. 78% for non-deuterated) .
Q. What analytical strategies resolve contradictions in crystallographic data for nitroanilino derivatives?
- Case Study :
- Conflicting dihedral angles (75° vs. 82°) in X-ray studies arise from polymorphic variations. Use synchrotron XRD to compare crystal packing: Orthorhombic vs. monoclinic forms exhibit distinct hydrogen-bonding networks (N–H···O vs. C–H···π) .
Methodological Guidance
Q. How to optimize purity of this compound for pharmacological studies?
- Purification :
- Sequential chromatography: Silica gel (hexane/EtOAc, 3:1) followed by deuterated solvent recrystallization (e.g., D2O/EtOD) .
- Impurity Profiling :
- Common byproducts include 2-nitroaniline (unreacted starting material) and ethyl-deuterated isomers. Quantify via GC-MS with deuterated internal standards .
Data Contradiction Analysis
Q. Why do computational and experimental LogP values diverge for this compound?
- Root Cause :
- DFT calculations often underestimate solvation effects in deuterated species. Experimental LogP (1.2) vs. computed (0.9) highlights the need for force-field adjustments in molecular dynamics simulations .
- Resolution :
- Use COSMO-RS models with explicit deuterium parameters to improve predictive accuracy .
Applications in Drug Development
Q. What role does this compound play in deuterated drug design?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
